Calanthoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H27NO11S |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-1H-indol-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H27NO11S/c22-5-9-11(24)13(26)15(28)19(30-9)32-17-7-3-1-2-4-8(7)21-18(17)33-20-16(29)14(27)12(25)10(6-23)31-20/h1-4,9-16,19-29H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,19+,20+/m1/s1 |
InChI Key |
RPMOMKUYGKLDSQ-SHJINENGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)SC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Synonyms |
calanthoside |
Origin of Product |
United States |
Chemical Profile of Calanthoside
Nomenclature and Chemical Formula
Calanthoside is the common name for this novel indole (B1671886) S,O-bisdesmoside. nih.gov Based on its structure, it can be systematically named, though a single standard IUPAC name is not commonly cited in the primary literature. Its molecular formula has been determined as C₂₀H₂₇NO₁₁S. clockss.org
Geographic Distribution and Ethnobotanical Relevance of the Calanthe Genus
Core Chemical Structure and Functional Groups
The structure of this compound is distinguished by its S,O-bisdesmoside nature, a rare feature in natural products. nih.govnih.gov The core of the molecule is an indole scaffold. Two glucose units are attached to this core via two different types of glycosidic bonds: an O-glucosidic bond and an S-glucosidic (thioglucosidic) bond. nih.govfigshare.com The presence of these functional groups, particularly the sulfur linkage, makes its total synthesis a significant chemical challenge and a focus of synthetic organic chemistry research. nih.govacs.org
| Property | Value |
| Common Name | This compound |
| Molecular Formula | C₂₀H₂₇NO₁₁S clockss.org |
| Compound Type | Indole S,O-bisdesmoside nih.gov |
| Core Structure | Indole |
| Key Functional Groups | S-glucosidic bond, O-glucosidic bond |
Chemical Structure Elucidation and Advanced Characterization for Research Purposes
Spectroscopic Analysis for Structural Determination
The elucidation of Calanthoside's structure heavily relies on a suite of spectroscopic methods that provide complementary information about its molecular framework, functional groups, and connectivity.
NMR spectroscopy has been a cornerstone in the structural determination of this compound. Both ¹H and ¹³C NMR data, often acquired in deuterated methanol (B129727) (CD₃OD), have been pivotal. clockss.org The analysis of these spectra, with the aid of techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), ¹H–¹H Homonuclear Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple-Bond Correlation (HMBC) experiments, has allowed for the complete assignment of all proton and carbon signals. jst.go.jpresearchgate.net
The NMR spectra of this compound reveal the presence of a 2,3-disubstituted indole (B1671886) moiety. clockss.org Key signals in the ¹H NMR spectrum include characteristic resonances for the aromatic protons of the indole ring. clockss.org The ¹³C NMR data further substantiates the indole structure and provides detailed information about the carbon skeleton. clockss.org Furthermore, NMR data clearly indicates the presence of two distinct sugar units attached to the indole core. clockss.org
| Position | δC | δH |
|---|---|---|
| 2 | - | - |
| 3 | - | - |
| 4 | - | 7.79 (d, J=8.3 Hz) |
| 5 | - | 7.00 (dd-like) |
| 6 | - | 7.12 (dd-like) |
| 7 | - | 7.25 (d, J=8.3 Hz) |
Note: A comprehensive table of all NMR shifts can be found in the original research literature. The table above highlights key assignments for the indole moiety.
Mass spectrometry has been instrumental in determining the molecular formula and fragmentation pattern of this compound. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Secondary Ion Mass Spectrometry (SIMS) have been employed. clockss.org In positive-ion mode, quasi-molecular ion peaks [M+H]⁺ and [M+Na]⁺ have been observed at m/z 490 and 512, respectively. clockss.org The molecular ion peak [M]⁺ was also detected at m/z 489. clockss.org
High-resolution mass spectrometry (HRMS) confirmed the molecular formula of this compound as C₂₀H₂₇NO₁₁S. clockss.org Fragmentation patterns observed in the MS/MS spectra provided further structural clues, showing losses of the glycosidic units. clockss.org For instance, fragment ions at m/z 327 and 165 in the positive-ion FAB-MS correspond to the loss of one and two hexose (B10828440) units, respectively. clockss.org In the negative-ion FAB-MS, a quasi-molecular ion peak [M–H]⁻ at m/z 488 and a fragment ion at m/z 326 (corresponding to the loss of a hexose unit) were observed. clockss.org Electrospray ionization (ESI)-MS has also been utilized in more recent studies of related compounds. jst.go.jp
IR and UV-Vis spectroscopy provide valuable information about the functional groups and the chromophoric system of this compound. The IR spectrum of this compound displays strong absorption bands characteristic of a glycoside structure, including absorptions for hydroxyl groups (around 3389 cm⁻¹) and C-O stretching (around 1043 cm⁻¹). clockss.org Aromatic functions are indicated by absorptions at approximately 1624, 1560, and 748 cm⁻¹. clockss.org
The UV spectrum in methanol shows absorption maxima at 222 nm and 290 nm, which is characteristic of an indole function. clockss.org This is consistent with the indole core identified by NMR and MS.
| Spectroscopic Technique | Observed Features |
|---|---|
| UV (MeOH) | λmax 222 nm, 290 nm |
| IR (KBr) | 3389, 1624, 1560, 1043, 748 cm⁻¹ |
| Positive-ion FAB-MS | m/z 512 [M+Na]⁺, 490 [M+H]⁺, 489 [M]⁺ |
| Negative-ion FAB-MS | m/z 488 [M-H]⁻ |
| HRMS | C₂₀H₂₇NO₁₁S |
Mass Spectrometry (MS) Applications
Stereochemical Assignment of this compound
The determination of the stereochemistry of this compound, particularly at the anomeric centers of the sugar moieties, is crucial for a complete structural description. This is typically achieved through a combination of NMR coupling constants and, in some cases, by comparing with known compounds or through chemical degradation followed by analysis of the resulting monosaccharides. jst.go.jp The β-configuration of the glycosidic linkages is often inferred from the large coupling constants of the anomeric protons in the ¹H NMR spectrum. jst.go.jp
Confirmation of Glycosidic Linkages in this compound
The specific attachment points of the sugar units to the aglycone and to each other are determined using long-range ¹H-¹³C correlation experiments, such as HMBC. jst.go.jpresearchgate.net These experiments reveal correlations between the anomeric protons of the sugar moieties and the carbons of the aglycone or other sugar units, thus establishing the glycosidic linkages. For instance, in related indole glycosides, HMBC correlations have been used to definitively link a glucose unit to the C-3 position of the indole ring and to connect other sugar units to the primary glucose. jst.go.jp Chemical methods, such as acid hydrolysis to cleave the glycosidic bonds followed by identification of the resulting monosaccharides, further corroborate the nature of the sugar components. clockss.orgjst.go.jp Enzymatic hydrolysis with specific glycosidases (e.g., β-glucosidase) can also be used to confirm the anomeric configuration of the linkages. clockss.org
Biosynthesis and Metabolic Pathways of Calanthoside
Calanthoside as a Precursor Glycoside to Bioactive Indole (B1671886) Derivatives
This compound is a key intermediate in the formation of several important indole compounds, including tryptanthrin (B1681603), indirubin (B1684374), and isatin (B1672199). nih.govresearchgate.netnih.govresearchgate.netclockss.orgresearchgate.nettandfonline.comwisdomlib.orgcapes.gov.brsci-hub.sejst.go.jpsemanticscholar.orgtandfonline.comhilarispublisher.commdpi.commdpi-res.compnrjournal.com Its chemical structure holds the necessary framework that, through specific hydrolytic conditions, gives rise to these valuable molecules. The transformation of this compound is not a random process but is dictated by the type of catalysis it undergoes, leading to different primary products.
Enzymatic Hydrolysis to Tryptanthrin
The enzymatic breakdown of this compound, specifically through the action of β-glucosidase, primarily yields tryptanthrin. nih.govresearchgate.netnih.govresearchgate.netclockss.orgresearchgate.net This reaction also produces smaller quantities of indirubin and isatin. nih.govresearchgate.netnih.govresearchgate.net This specific enzymatic pathway highlights the plant's natural mechanism to convert the storage form, this compound, into the biologically active alkaloid, tryptanthrin.
Acid-Catalyzed Transformations to Indirubin and Isatin
In contrast to enzymatic hydrolysis, subjecting this compound to acid-catalyzed conditions leads to the formation of indirubin and isatin. nih.govresearchgate.netnih.govresearchgate.netclockss.orgresearchgate.net This chemical transformation demonstrates an alternative pathway by which the precursor this compound can be converted into different bioactive indole derivatives. The differing outcomes of enzymatic and acid-catalyzed hydrolysis underscore the importance of the specific chemical environment in determining the final metabolic products.
Proposed Biosynthetic Pathways of this compound within Plant Metabolism
While the direct biosynthetic pathway of this compound has not been fully elucidated, its structural components suggest a link to the metabolism of tryptophan. The KNApSAcK database, a comprehensive resource for plant metabolites, predicts that L-tryptophan and secologanin (B1681713) are potential starting substrates for the biosynthesis of this compound. knapsackfamily.com This suggests a complex series of enzymatic reactions within the plant that assemble this intricate glycoside. The presence of this compound in orchids like Calanthe discolor and Calanthe liukiuensis indicates a specialized metabolic pathway within this genus. nih.govnih.govresearchgate.netsci-hub.se
Biotransformation Studies and Metabolite Identification of this compound
Studies on the biotransformation of this compound have primarily focused on its hydrolysis to tryptanthrin, indirubin, and isatin. nih.govresearchgate.netnih.govresearchgate.netclockss.orgresearchgate.net These transformations have been confirmed through chemical and physicochemical evidence. nih.govresearchgate.netclockss.orgresearchgate.net The isolation and identification of these metabolites from methanolic extracts of Calanthe discolor and C. liukiuensis further support the role of this compound as their genuine precursor glycoside within the plant. nih.govnih.govclockss.org The first total synthesis of this compound was achieved in 2023, providing a chemical route to this natural product and enabling further study of its properties and transformations. nih.govfigshare.com
Chemical Synthesis and Derivatization of Calanthoside and Its Analogs
Total Synthesis Approaches to Calanthoside
The first total synthesis of this compound was a significant milestone, achieved through a concise and efficient route. nih.govacs.orgfigshare.com This accomplishment provided the first chemical confirmation of its structure and a scalable method for its production.
A key feature of the successful total synthesis is a facile and high-yielding approach that constructs the core S,O-bisdesmoside structure in a single step. nih.gov Researchers developed a one-pot reaction that sequentially forms both the thioglucosidic (S-glucosidic) and the enol-glucosidic (O-glucosidic) bonds. nih.govacs.orgfigshare.com
| Scale | Gram scale | nih.govacs.org |
The synthetic pathway relies on several key intermediates derived from the starting material, anthranilic acid. The critical step in the synthesis involves a carefully orchestrated one-pot sequence. The mechanism begins with the formation of the thioglucoside bond through a nucleophilic substitution reaction. nih.govacs.org This is immediately followed by an enol-glucosylation to install the second sugar moiety, thereby constructing the complete S,O-bisdesmoside backbone of this compound in a single reaction vessel. nih.govacs.org
Table 2: Key Reaction Stages in this compound Synthesis
| Stage | Reaction Type | Description | Reference |
|---|---|---|---|
| Starting Material | Anthranilic acid | The foundational building block for the indole (B1671886) core. | nih.gov |
| S-Glucosidic Bond Formation | Nucleophilic Substitution | Formation of the thioglucosidic linkage. | nih.gov |
| O-Glucosidic Bond Formation | Enol-glucosylation | Formation of the enol-glycosidic bond on the indole scaffold. | nih.gov |
| Final Product | this compound | The target natural product. | nih.gov |
Facile Synthetic Methodologies (e.g., One-Pot S-, O-Glucosidic Bond Formation)
Synthetic Strategies for this compound Derivatives and Analogues
The development of a robust total synthesis for this compound has paved the way for the creation of derivatives and analogues. The flexibility of the one-pot glucosylation process is a cornerstone of this strategy. nih.gov By substituting the D-glucose donor with other protected sugar molecules, chemists can readily access a variety of this compound analogues with different carbohydrate units. acs.org This adaptability allows for systematic exploration of the role the sugar moieties play in the compound's biological activity.
Further strategies, inspired by the synthesis of related indole compounds, could involve multi-component reactions to build diverse heterocyclic systems attached to the core structure. nih.gov Modification of the indole ring itself, for instance, through electrophilic aromatic substitution reactions like nitration or halogenation, presents another viable route for generating novel analogues. hilarispublisher.com
Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of a molecule are essential for its biological effects and for designing more potent compounds. For this compound, which demonstrates significant proliferative activity in human hair follicle dermal papilla cells (HFDPC), SAR studies are of high interest. jst.go.jp
The primary strategies for SAR studies on this compound involve:
Modification of the Glycosidic Moieties : The synthetic route allows for the attachment of different sugars. nih.govacs.org By synthesizing analogues with varied carbohydrate parts and testing their activity, researchers can determine the optimal sugar structure for promoting HFDPC proliferation.
Modification of the Indole Core : Drawing parallels from SAR studies on the related isatin (B1672199) scaffold, specific positions on the indole ring are prime targets for modification. hilarispublisher.com For instance, substitutions at the C-5 position with electron-withdrawing groups like halogens have been shown to enhance the biological activity of other isatin-based compounds and represent a logical strategy for this compound. hilarispublisher.com
Comparative Analysis with Natural Analogues : Nature provides its own set of analogues. Comparing the bioactivity of this compound with related naturally occurring indole glycosides, such as glucoindican and 6′-O-β-D-apiofuranosylindican, offers insights into the structural requirements for activity. jst.go.jp
Table 3: Proliferative Activity of this compound and Natural Analogues on HFDPC
| Compound | Activity (% of Control at 100 µM) | Reference |
|---|---|---|
| This compound | 158.6 ± 7.1% | jst.go.jp |
| Glucoindican | 123.9 ± 6.8% | jst.go.jp |
| 6′-O-β-D-apiofuranosylindican | 110.0 ± 1.0% | jst.go.jp |
The data indicates that the specific S,O-bisdesmoside structure of this compound is significantly more active than its monosaccharide analogues, highlighting the importance of both glucose units for its hair-growth-promoting potential. jst.go.jp
Pre Clinical Biological Activities and Mechanistic Investigations of Calanthoside
Effects on Cell Proliferation and Differentiation
Proliferative Activity on Human Hair Follicle Dermal Papilla Cells (HFDPC)
Calanthoside has demonstrated significant proliferative activity on human hair follicle dermal papilla cells (HFDPC). researchgate.netnih.govhud.ac.uk HFDPC are specialized mesenchymal cells that play a crucial role in hair follicle development and the regulation of the hair growth cycle. jst.go.jp In one study, this compound, isolated from a methanol (B129727) extract of Calanthe discolor, showed a proliferative activity of 158.6 ± 7.1% at a concentration of 100 µM. nih.govhud.ac.ukjst.go.jp This was part of a broader investigation where the initial methanol extract itself exhibited a proliferative effect of 120.8 ± 0.2% at 100 µg/mL on HFDPC. researchgate.netnih.govhud.ac.uk The total synthesis of this compound has been achieved, confirming its potential as a hair growth stimulant due to its potent proliferative activity on HFDPC. nih.govacs.orgfigshare.com
| Compound | Concentration | Proliferative Activity on HFDPC (% of control) |
| This compound | 100 µM | 158.6 ± 7.1% |
| Calanthe discolor Methanol Extract | 100 µg/mL | 120.8 ± 0.2% |
| Glucoindican | 100 µM | 123.9 ± 6.8% |
| 6′-O-β-D-apiofuranosylindican | 100 µM | 110.0 ± 1.0% |
Molecular Mechanisms of HFDPC Proliferation (e.g., Upregulation of Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor-7 (FGF-7) mRNA and Protein Expression)
The proliferative effect of this compound on HFDPC is linked to its ability to upregulate key growth factors. nih.govhud.ac.ukjst.go.jp Research has shown that this compound significantly increases the mRNA and protein expression of Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor-7 (FGF-7) in HFDPC. nih.govjst.go.jpjst.go.jp Specifically, at a concentration of 30 µM, this compound led to a 1.62-fold increase in VEGF mRNA and a 2.24-fold increase in FGF-7 mRNA. jst.go.jp
VEGF is a crucial signaling protein that stimulates vasculogenesis and angiogenesis, which is vital for supplying nutrients to the hair follicle during the anagen (growth) phase. jst.go.jp FGF-7, also known as keratinocyte growth factor, plays a significant role in regulating the proliferation and differentiation of epithelial cells, including those in the hair follicle. jst.go.jp The upregulation of these growth factors is considered a key mechanism behind the proliferative activity of this compound on HFDPC. nih.govhud.ac.ukjst.go.jp
Vascular and Microcirculatory Effects
Skin Blood Flow Promoting Activity (In Vitro and Ex Vivo Models)
This compound has been identified as a compound with the ability to promote skin blood flow. chfcau.org.innih.govacademicjournals.org Methanolic extracts from Calanthe discolor and Calanthe liukiuensis, which contain this compound, were found to exhibit both hair-restoring and skin blood flow promoting activities. chfcau.org.inresearchgate.net Bioassay-guided separation of these extracts, using the skin blood flow increasing effect as a marker, led to the isolation of this compound. researchgate.net Studies have demonstrated that this compound and other related compounds isolated from these orchids have an activating effect on skin blood flow. nih.govresearchgate.net
Antiviral Activity
Inhibition of Viral Replication (e.g., Coxsackievirus B3)
In addition to its effects on hair growth and circulation, this compound has shown potential as an antiviral agent. Research has demonstrated its inhibitory activity against Coxsackievirus B3 (CVB3). nih.gov In a study investigating indole (B1671886) alkaloid diglycosides from the roots of Isatis indigotica, this compound (referred to as compound 3A in the study) exhibited inhibitory activity against CVB3 with an IC50 of 33.3 µM. nih.gov Another study also confirmed the antiviral activity of this compound against Coxsackievirus B3. tandfonline.com
| Compound | Virus | Inhibitory Concentration (IC50) |
| This compound (3A) | Coxsackievirus B3 (CVB3) | 33.3 µM |
| Isatigotindoledioside C (1A) | Coxsackievirus B3 (CVB3) | 33.3 µM |
| Isatigotindoledioside E (2A) | Coxsackievirus B3 (CVB3) | 33.3 µM |
Cellular Targets and Pathways in Antiviral Action
While this compound is associated with a range of biological activities, specific studies detailing its direct antiviral mechanisms of action, including its cellular targets and impacted pathways, are not extensively documented in current scientific literature. However, the broader class of natural compounds to which this compound belongs, particularly indole alkaloids and glycosides, have been investigated for their antiviral properties, offering potential models for its action. researchgate.netnih.gov
Natural antiviral agents can interfere with multiple stages of the viral life cycle. nih.gov Potential mechanisms include blocking viral entry into host cells, inhibiting viral replication machinery, or modulating host cellular processes that viruses exploit for their propagation. frontiersin.org For related compounds, key host signaling pathways targeted to inhibit viral activity include the nuclear factor-kappa B (NF-κB) pathway and Toll-like receptor pathways, which are crucial in the inflammatory response to viral infections. nih.gov The derivatization of indole alkaloids, for instance, has shown that modifications to the indole ring are critical for antiviral activity, suggesting that the core structure, which this compound possesses, is a key determinant of its potential effects. nih.gov Further research is required to specifically identify the cellular targets and signaling pathways directly modulated by this compound in the context of viral infections. frontiersin.org
Immunomodulatory Potential
This compound and other compounds isolated from the Calanthe genus have demonstrated notable immunomodulatory properties, particularly in the regulation of key inflammatory mediators. researchgate.net Studies involving compounds from Calanthe cardioglossa have shown a significant reduction in Tumor Necrosis Factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated THP-1 monocytes, a human monocytic cell line used to model inflammatory responses. researchgate.netnih.gov While these studies did not always test this compound directly, they establish the anti-inflammatory potential of phytochemicals from this genus. researchgate.netmdc-berlin.de
Furthermore, this compound is known to be a precursor to the compound isatin (B1672199). tandfonline.comtandfonline.com Isatin and its derivatives have been synthesized and evaluated for their anti-inflammatory effects. These studies have revealed that certain isatin hybrids can inhibit the TNF-α induced expression of Intercellular Adhesion Molecule 1 (ICAM-1) in Human Umbilical Vein Endothelial Cells (HUVECs), a critical process in the inflammatory cascade. tandfonline.comtandfonline.com This suggests that this compound may exert immunomodulatory effects indirectly through its metabolites.
The immunomodulatory activity of compounds from the Calanthe genus has been assessed using various immune cell models. In vitro toxicity tests on the human monocytic cell line THP-1 indicated that many related compounds are not cytotoxic at concentrations where they exhibit immunomodulatory effects. nih.gov The primary models used for these investigations include THP-1 monocytes and human peripheral blood mononuclear cells (PBMCs). researchgate.netnih.gov In these models, compounds from Calanthe species have been shown to modulate immune responses, such as reducing cytokine production in stimulated monocytes. researchgate.netresearchgate.net
While direct evidence for this compound's impact on specific immune cell functions like T-cell and B-cell proliferation or natural killer (NK) cell activity is limited, studies on other natural product extracts provide a framework for potential actions. For example, some natural saccharide and polyphenol combinations have been shown to enhance T- and B-cell proliferation and increase splenic NK-cell activity in preclinical models. nih.gov These studies support the hypothesis that this compound, as a glycosidic indole alkaloid, could potentially influence a range of immune cell functions, though specific investigations are needed to confirm these effects.
Modulation of Inflammatory Mediators (e.g., TNF-α)
Pre-clinical Anticancer Investigations
This compound has been identified as a bioactive compound with potential anticancer properties. researchgate.netresearchgate.net However, much of the potent antiproliferative activity is documented through its known metabolites, including isatin and tryptanthrin (B1681603). tandfonline.comuc.pt
Isatin and its synthetic derivatives have shown significant cytotoxic potential against a variety of human tumor cell lines. mdpi.com For instance, certain bis-isatin analogues display potent antiproliferative activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values comparable or superior to the standard chemotherapeutic drug doxorubicin. mdpi.com Tryptanthrin, another metabolite, has demonstrated effectiveness against breast adenocarcinoma, gastric cancer, and lung cancer. uc.pt This indicates that this compound may function as a pro-drug, being metabolized into more active anticancer compounds in vivo. Another compound isolated from the same genus, Calanquinone A, has shown potent cytotoxicity against a wide array of cancer cell lines, including those of the lung (A549), prostate (PC-3), colon (HCT-8), and breast (MCF-7). researchgate.net
Table 1: Antiproliferative Activity of an Isatin Derivative (this compound Metabolite) Against Human Cancer Cell Lines
Data sourced from a study on a potent bis-isatin analogue. mdpi.com
The anticancer mechanisms of this compound's metabolites involve the induction of programmed cell death (apoptosis) and interference with the cancer cell cycle. mdpi.com Studies on isatin-based compounds have demonstrated their ability to induce apoptosis in cancer cells. mdpi.com For example, one derivative was found to enhance the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway, in the A-549 human lung cancer cell line. mdpi.com
Furthermore, these compounds can modulate the cell cycle. Flow cytometry analysis has shown that isatin derivatives can cause an arrest in the G1 phase of the cell cycle, accompanied by a decrease in the S and G2/M phases, thereby preventing cancer cell proliferation. mdpi.com The successful induction of apoptosis and cell cycle arrest has been confirmed by observing changes in the mRNA expression levels of genes that regulate these processes, such as Bax, Bcl-2, Cyclin D1, and p21. nih.gov Other related natural compounds have been shown to induce apoptosis by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins and modulating critical signaling pathways like NF-κB and MAPK. frontiersin.org These findings suggest a multi-targeted mechanism through which this compound's metabolites may exert their anticancer effects.
Table 2: Mechanistic Insights into Anticancer Activity of this compound Metabolites and Related Compounds
Data compiled from studies on isatin derivatives and other natural products. mdpi.comfrontiersin.org
Antiproliferative Effects on Cancer Cell Lines (Direct and Indirect via Metabolites)
Anti-inflammatory Properties (In Vitro and Pre-clinical In Vivo Models)
This compound is among the bioactive compounds derived from the Calanthe genus, which has a history of use in traditional medicine for its anti-inflammatory effects. jst.go.jp The dried whole plant of Calanthe discolor, a source of this compound, has been utilized in traditional Chinese medicine for anti-inflammatory purposes. jst.go.jp Research has identified that various bioactive compounds from Calanthe species exhibit valuable biological properties, including anti-inflammatory and antiarthritic activity. researchgate.netresearchgate.net While direct extensive studies on this compound's anti-inflammatory mechanisms are emerging, the activity of its constituent parts and related molecules provides insight. Upon hydrolysis, this compound can yield tryptanthrin, indirubin (B1684374), and isatin. researchgate.netnih.gov Isatin and its derivatives, in particular, have been the focus of significant research for their broad-spectrum biological effects, including anti-inflammatory action. tandfonline.com
Inhibition of Inflammatory Pathways (e.g., Intercellular Adhesion Molecule-1 (ICAM-1) Expression)
A key mechanism in the inflammatory cascade is the expression of endothelial cell adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1), which facilitates leukocyte infiltration into tissues. tandfonline.com A promising therapeutic approach for inflammatory disorders involves the pharmacological inhibition of CAM expression. tandfonline.com While direct studies on this compound's effect on ICAM-1 are not detailed in the provided research, the activities of its derivatives are noteworthy. Isatin, a known component of hydrolyzed this compound, serves as a core structure for synthetic hybrids designed to inhibit inflammation. researchgate.netnih.govresearchgate.net
For instance, novel isatin-triazole based hybrids have been synthesized and evaluated for their ability to inhibit TNF-α induced expression of ICAM-1 on the surface of human endothelial cells. tandfonline.comresearchgate.nettandfonline.com Structure-activity relationship (SAR) studies of these synthetic compounds revealed that specific chemical modifications could significantly enhance anti-inflammatory potential. researchgate.nettandfonline.com One of the most potent derivatives, Z-1-[3-(1H-1,2,4-Triazol-1-yl)propyl]-5-bromo-3-[2-(4-methoxyphenyl)hydrazono]indolin-2-one, demonstrated an 89% inhibition of ICAM-1 expression with an IC₅₀ value of 20 μM. tandfonline.comresearchgate.nettandfonline.com This indicates that the isatin scaffold, a component of this compound, is a viable backbone for developing potent inhibitors of the ICAM-1 inflammatory pathway. tandfonline.comresearchgate.net
Table 1: Anti-inflammatory Activity of an Isatin-Based Compound
| Compound Name | Mechanism of Action | Finding | IC₅₀ Value |
|---|
Antimicrobial Activities (Antibacterial, Antifungal)
Bioactive compounds from the Calanthe genus, including this compound, have been recognized for their antimicrobial properties. researchgate.net The traditional use of Calanthe discolor in Chinese medicine includes applications for its antibacterial effects. jst.go.jp Research has confirmed that compounds from Calanthe exhibit both antibacterial and antifungal activities. researchgate.net
The indole alkaloid structure, central to this compound, is found in many compounds with antimicrobial potential. Isatin, a hydrolysis product of this compound, and its derivatives have demonstrated a wide range of pharmacological effects, including antibacterial and antifungal activities. nih.govsci-hub.seijcmas.com For example, certain isatin-dithiocarbamate hybrids have shown potent action against fungal strains such as A. flavus, T. harzianum, P. chrysogenum, and Candida albicans. ijcmas.com Similarly, novel moxifloxacin-amide-1,2,3-triazole-isatin hybrids displayed significant in vitro activity against both Gram-positive and Gram-negative bacteria. ijcmas.com
Table 2: Antimicrobial Activity Profile of this compound and Related Compounds
| Compound/Genus | Activity Type | Target Organisms/Context | Source |
|---|---|---|---|
| Bioactives from Calanthe (incl. This compound) | Antibacterial, Antifungal | General antimicrobial properties noted. | researchgate.net |
| Calanthe discolor | Antibacterial | Used in traditional Chinese medicine for this purpose. | jst.go.jp |
| Isatin Derivatives | Antifungal | Active against A. flavus, T. harzianum, P. chrysogenum, C. albicans. | ijcmas.com |
Antioxidant Properties
Several compounds isolated from the Calanthe genus have been reported to possess antioxidant properties. researchgate.net While research specifically detailing the antioxidant capacity of this compound is limited, related compounds and extracts from the genus show promising activity. researchgate.net For instance, studies on newly synthesized pyrazoles derived from related chemical structures showed significant antioxidant activity when compared with the standard butylhydroxytoluene (B512018) (BHT). researchgate.net Furthermore, aqueous extracts of Anoectochilus formosanus, another orchid, have demonstrated antioxidant properties in diabetic rats. actascientific.com The evaluation of indole glycosides, such as glucoindican and this compound, isolated from Calanthe discolor and C. liukiuensis has been a subject of study, with a focus on various biological activities, though antioxidant effects were more noted for other related indole structures. sci-hub.se
Table 3: Antioxidant Activity of Related Compounds
| Compound/Genus | Activity Type | Key Findings | Source |
|---|---|---|---|
| Synthesized aminobenzoylpyrazoles and pyrazole-sulfonamides | Antioxidant | Showed significant antioxidant activity in comparison with standard BHT. | researchgate.net |
Anti-platelet Aggregation Effects
This compound has been identified as one of the bioactive compounds from Calanthe species with significant antiplatelet aggregation activity. researchgate.netresearchgate.netmdc-berlin.de This action is considered a valuable biological property with potential therapeutic applications. researchgate.netresearchgate.net The mechanism of action for related compounds has been linked to the inhibition of platelet aggregation stimulated by adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid. researchgate.net
Other compounds from orchids also exhibit this effect. For example, scopoletin (B1681571) and scoparone, isolated from Dendrobium densiflorum, show in vitro anti-platelet aggregation activity. actascientific.comchfcau.org.in Furthermore, phenanthrenes isolated from Calanthe arisanensis have demonstrated potent antiplatelet activity against collagen and thrombin-induced aggregation, suggesting that the Calanthe genus is a rich source of compounds with this effect. researchgate.net
Table 4: Anti-platelet Aggregation Activity
| Compound/Genus | Activity Type | Key Findings | Source |
|---|---|---|---|
| This compound | Anti-platelet aggregation | Identified as having significant antiplatelet aggregation activity. | researchgate.netresearchgate.netmdc-berlin.de |
| Phenanthrenes from Calanthe arisanensis | Anti-platelet aggregation | Showed potent activity, with some 1,4-phenanthrenequinones having IC₅₀ values as low as 0.1 µg/mL against collagen. | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| 6′-O-β-D-apiofuranosylindican |
| Adenosine diphosphate (ADP) |
| Arachidonic acid |
| Butylhydroxytoluene (BHT) |
| This compound |
| Glucoindican |
| Indirubin |
| Isatin |
| Moxifloxacin |
| Scoparone |
| Scopoletin |
| Tryptanthrin |
Advanced Research Methodologies in Calanthoside Studies
Omics Technologies (e.g., Proteomics in Hair Follicle Research)
Omics technologies provide a comprehensive, high-throughput analysis of biological molecules, offering a holistic view of cellular processes. In the context of hair follicle research, proteomics—the large-scale study of proteins—is particularly valuable for identifying the molecular players involved in hair growth cycles. nih.gov The hair follicle's transition through anagen (growth), catagen (regression), and telogen (rest) phases is regulated by a complex network of proteins. researchgate.net Proteomic analyses of hair follicle cells, such as dermal papilla cells (DPCs), have successfully identified numerous proteins that are differentially expressed during these phases, playing roles in cell signaling, proliferation, and differentiation. researchgate.net
While comprehensive proteomic studies specifically investigating the global effects of Calanthoside have not been published, research has shown that the compound stimulates the proliferation of human hair follicle dermal papilla cells (HFDPC). researchgate.netnih.gov Studies on active indole (B1671886) glycosides, including this compound, have demonstrated a direct impact on the expression of key proteins involved in hair growth. Specifically, this compound has been found to upregulate the expression of Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor-7 (FGF-7) in HFDPCs. researchgate.net These growth factors are crucial for inducing and maintaining the anagen phase of the hair cycle.
Future proteomic studies could elucidate the broader impact of this compound on the HFDPC proteome, potentially uncovering novel protein targets and pathways that mediate its hair growth-promoting effects.
Table 1: Proteins Upregulated by this compound in Human Hair Follicle Dermal Papilla Cells (HFDPC)
| Protein | Function in Hair Follicle | Reference |
| Vascular Endothelial Growth Factor (VEGF) | Promotes perifollicular angiogenesis, supporting the metabolic demands of the growing hair follicle. | researchgate.net |
| Fibroblast Growth Factor-7 (FGF-7) | Also known as Keratinocyte Growth Factor (KGF), it is a potent mitogen for keratinocytes, stimulating hair shaft production. | researchgate.net |
In Silico Approaches (e.g., Molecular Docking for Target Identification)
In silico methodologies, which utilize computer simulations, are instrumental in modern drug discovery for predicting the interactions between a compound and its potential biological targets. dntb.gov.ua Molecular docking is a primary example of an in silico technique that models the binding of a small molecule (ligand), such as this compound, to the three-dimensional structure of a macromolecular target, typically a protein. nih.govnih.gov This approach helps to predict binding affinity and orientation, thereby identifying potential mechanisms of action and guiding further experimental validation. researchgate.net
For this compound, in silico studies can be pivotal in identifying the specific proteins it interacts with to exert its proliferative effects on hair follicle cells. While specific molecular docking studies for this compound are not yet widely published, the methodology is well-established for related indole-based compounds. mdpi.com The process would involve docking the 3D structure of this compound against a library of proteins known to be critical in the hair cycle, such as growth factor receptors, signal transduction proteins, and enzymes identified through proteomic research. The results, scored based on binding energy, would highlight the most probable molecular targets, which can then be prioritized for laboratory testing.
Table 2: Hypothetical In Silico Workflow for this compound Target Identification
| Step | Description | Purpose |
| 1. Target Selection | Identification of proteins crucial for hair follicle cycling (e.g., from proteomic data). | To create a focused library of potential biological targets. |
| 2. Ligand & Protein Preparation | Generation of a 3D model of this compound and preparation of the 3D structures of target proteins. | To prepare the molecules for computational analysis. |
| 3. Molecular Docking Simulation | Computational docking of this compound into the active or allosteric sites of each target protein. | To predict the binding mode and affinity between this compound and its potential targets. |
| 4. Scoring and Analysis | Ranking of the docking poses based on scoring functions that estimate binding free energy. | To identify the most likely protein targets for this compound. |
| 5. Post-Docking Analysis | Detailed examination of the interactions (e.g., hydrogen bonds, hydrophobic interactions) in the top-ranked complexes. | To understand the structural basis of the predicted binding. |
Advanced Cell Culture Models (e.g., 3D Spheroids)
Traditional two-dimensional (2D) cell cultures, where cells grow in a monolayer, often fail to replicate the complex cellular interactions and microenvironment of living tissues. mdpi.com Advanced three-dimensional (3D) cell culture models, such as spheroids, offer a more physiologically relevant system. corning.com Spheroids are self-assembled, spherical aggregates of cells that mimic the cell-cell and cell-matrix interactions, nutrient gradients, and gene expression profiles found in vivo. nih.govrndsystems.com
In hair follicle research, dermal papilla cells cultured as 3D spheroids exhibit enhanced inductive properties for hair follicle regeneration compared to their 2D counterparts. Given that this compound has demonstrated proliferative activity on HFDPCs in 2D cultures, testing its effects in 3D spheroid models is a critical next step. researchgate.net Such studies would provide more accurate insights into how this compound influences the collective behavior, communication, and function of HFDPCs within a structure that more closely resembles the natural dermal papilla. nih.gov This approach allows for a more robust evaluation of the compound's potential before moving to more complex pre-clinical models.
Pharmacokinetic and Pharmacodynamic Studies (Pre-clinical Models)
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential components of drug development, describing what the body does to a drug and what the drug does to the body, respectively. nih.govnih.gov These studies are typically conducted in pre-clinical animal models to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
While specific PK/PD studies on this compound are limited, research on its hydrolysis product, Tryptanthrin (B1681603), provides valuable preliminary insights. uc.pt
Absorption and distribution studies determine how a compound enters the bloodstream and where it subsequently travels within the body. Pharmacokinetic studies of Tryptanthrin, a key metabolite of this compound, have been performed in Sprague-Dawley rats and Kunming mice. researchgate.netuc.pt The results indicated that Tryptanthrin has good oral absorption and is distributed to various tissues. Notably, higher concentrations were found in the liver, kidney, and lung, with lower concentrations detected in the spleen, heart, and brain. uc.pt This distribution pattern suggests that following administration and potential biotransformation, the active components of this compound could reach several key organs.
Table 3: Tissue Distribution of Tryptanthrin (this compound Metabolite) in Pre-clinical Models
| Organ | Relative Concentration | Implication | Reference |
| Liver | High | Potential site of metabolism and/or action. | uc.pt |
| Kidney | High | Potential route of elimination (excretion data not included). | uc.pt |
| Lung | High | Indicates significant distribution to this organ. | uc.pt |
| Spleen | Low | Lower accumulation compared to other major organs. | uc.pt |
| Heart | Low | Lower accumulation compared to other major organs. | uc.pt |
| Brain | Low | Suggests potential but limited ability to cross the blood-brain barrier. | uc.pt |
Table 4: Known Biotransformation Products of this compound
| Hydrolysis Condition | Resulting Compound(s) | Chemical Class | Reference |
| Enzymatic | Tryptanthrin | Indole quinazoline (B50416) alkaloid | researchgate.net |
| Acidic | Indirubin (B1684374) | Indole derivative | researchgate.net |
| Acidic | Isatin (B1672199) | Indole derivative | researchgate.net |
Future Research Directions and Therapeutic Implications Pre Clinical
Elucidation of Novel Molecular Targets and Signaling Pathways
Future pre-clinical research on Calanthoside is poised to uncover new molecular targets and signaling pathways, expanding its therapeutic potential. While some mechanisms have been identified, a deeper understanding of its interactions within cellular systems is required.
One promising area of investigation is its role in hair growth. Studies have shown that this compound, along with other indole (B1671886) glycosides like 6′-O-β-D-apiofuranosylindican and glucoindican, significantly promotes the proliferation of human hair follicle dermal papilla cells (HFDPC). researchgate.netjst.go.jp The mechanism behind this is linked to the upregulation of vascular endothelial growth factor (VEGF) and fibroblast growth factor-7 (FGF-7) mRNA and protein expression in these cells. researchgate.netjst.go.jp Further research could explore other signaling pathways involved in hair follicle cycling, such as the Wnt/β-catenin and Akt/GSK-3β pathways, which are known to be modulated by other hair growth-promoting compounds. jst.go.jp
In the context of its antiviral activity, this compound has demonstrated inhibitory effects against Coxsackievirus B3 (CVB3). nih.gov The molecular targets for this activity are still under investigation. Future studies should aim to identify the specific viral or host proteins that this compound interacts with to exert its antiviral effects. This could involve exploring its impact on viral entry, replication machinery, or host inflammatory responses.
Additionally, this compound is a precursor to several bioactive alkaloids, including tryptanthrin (B1681603), indirubin (B1684374), and isatin (B1672199). researchgate.netsci-hub.se Enzymatic hydrolysis of this compound yields tryptanthrin, while acid hydrolysis produces indirubin and isatin. researchgate.net The diverse biological activities of these downstream compounds, such as the anti-inflammatory and neuroprotective effects of tryptanthrin, suggest that this compound's therapeutic potential may be mediated through its conversion to these molecules in vivo. uc.pt Research into the metabolic fate of this compound and the specific activities of its metabolites is a critical future direction.
Development of this compound-Based Lead Compounds for Specific Bioactivities
The development of this compound-based lead compounds is a promising avenue for creating new therapeutics with enhanced specificity and efficacy. By modifying the core structure of this compound, researchers can optimize its pharmacological properties for various applications.
For instance, its demonstrated proliferative effect on human hair follicle dermal papilla cells makes it a strong candidate for developing treatments for alopecia. researchgate.netjst.go.jp Synthetic modifications could aim to increase its potency in upregulating growth factors like VEGF and FGF-7 or to improve its stability and delivery to the hair follicle. The total synthesis of this compound has already been achieved, providing a platform for creating structural analogs. researchgate.netacs.org
In the realm of antiviral drug development, this compound's activity against Coxsackievirus B3 provides a starting point. nih.govresearchgate.net Structure-activity relationship (SAR) studies could be conducted by synthesizing a library of this compound derivatives and screening them for enhanced antiviral potency and broader spectrum activity against other viruses.
Furthermore, the fact that this compound serves as a natural precursor to tryptanthrin, indirubin, and isatin opens up possibilities for designing prodrugs. researchgate.netsci-hub.se These prodrugs could be engineered to release the active alkaloids at specific target sites, potentially reducing off-target effects and improving therapeutic outcomes. The anti-inflammatory and anticancer properties of tryptanthrin and indirubin make this a particularly attractive strategy. uc.pt
The chemical space around the this compound scaffold remains largely unexplored. uc.pt Systematic derivatization and biological screening will be essential to unlock its full potential as a source of novel lead compounds for drug discovery.
Mechanistic Studies of Under-explored Biological Activities
While some biological activities of this compound have been investigated, many remain under-explored. Future mechanistic studies are needed to fully understand its therapeutic potential.
The genus Calanthe, from which this compound is isolated, has a history of use in traditional medicine for a variety of ailments, including arthritis, rheumatism, and inflammatory conditions. researchgate.net This suggests that this compound and its derivatives may possess anti-inflammatory properties that have not yet been fully characterized. Research should focus on elucidating the molecular mechanisms behind these potential anti-inflammatory effects, such as the modulation of key inflammatory pathways like NF-κB and MAPK.
The antiplatelet aggregation activity reported for other compounds from the Calanthe genus also warrants investigation for this compound. researchgate.net Mechanistic studies could explore its effects on platelet activation, aggregation, and signaling pathways.
Furthermore, the broad range of biological activities reported for the Calanthe genus, including anticancer, antidiabetic, and hepatoprotective effects, suggests that this compound may have a wider therapeutic window than currently known. researchgate.netresearchgate.net Systematic screening of this compound against various cancer cell lines and in models of diabetes and liver disease could uncover new applications. For any new activities identified, detailed mechanistic studies would be essential to understand how it exerts its effects at the molecular level.
The enzymatic and acid-catalyzed transformation of this compound into tryptanthrin, indirubin, and isatin also presents an interesting area for mechanistic investigation. researchgate.net Understanding the conditions that favor the formation of each of these bioactive compounds could allow for controlled release and targeted therapeutic effects.
Sustainable Sourcing and Biotechnological Production of this compound and its Derivatives
The increasing demand for natural products in various industries necessitates sustainable sourcing and production methods for compounds like this compound. Over-harvesting of medicinal plants, including orchids of the Calanthe genus, can lead to endangerment and loss of biodiversity. researchgate.net Therefore, developing alternative production strategies is crucial.
Plant cell and tissue cultures offer a promising eco-friendly approach for the sustainable production of this compound and its derivatives. researchgate.net This biotechnology allows for the cultivation of plant cells in controlled sterile environments, ensuring a consistent and high-quality supply of the desired compounds without depleting natural resources. researchgate.net This method also eliminates the risk of contamination from environmental pollutants and pesticides. researchgate.net
Furthermore, biotechnological approaches can be used to enhance the production of this compound. Metabolic engineering techniques could be employed to upregulate the biosynthetic pathways leading to this compound in plant cell cultures, thereby increasing yields. The total synthesis of this compound has been achieved, which also provides an alternative to extraction from natural sources. researchgate.netacs.org Chemical synthesis allows for the production of this compound and its derivatives on a larger scale and provides opportunities to create novel analogs with improved bioactivities.
Research into optimizing both biotechnological and synthetic production methods will be key to ensuring a sustainable and reliable supply of this compound for future research and potential therapeutic applications.
Role of this compound in Natural Product Drug Discovery and Development
This compound and its derivatives play a significant role in natural product drug discovery, serving as a source of unique chemical scaffolds and bioactive compounds. Natural products have historically been a rich source of new drugs and drug leads, and this compound is a prime example of a natural compound with diverse therapeutic potential. researchgate.net
Its activity in promoting hair growth, along with its antiviral properties, highlights its potential for development into new therapeutic agents. researchgate.netjst.go.jpnih.gov The complex structure of this compound also provides a template for the design of novel synthetic compounds with improved pharmacological properties.
The fact that this compound is a precursor to other well-known bioactive indole alkaloids like tryptanthrin, indirubin, and isatin further enhances its importance in drug discovery. researchgate.netsci-hub.se This relationship allows for the exploration of a wider range of biological activities and provides a platform for developing prodrug strategies. The diverse pharmacological profiles of these related compounds, including anti-inflammatory, anticancer, and neuroprotective effects, underscore the value of the this compound scaffold in medicinal chemistry. uc.pt
The study of this compound contributes to the broader understanding of the chemical diversity and therapeutic potential of compounds from the Orchidaceae family, which has a long history of use in traditional medicine. academicjournals.orgbagamati.gov.np Continued research into this compound and other natural products is essential for the discovery of new medicines to address unmet medical needs.
Q & A
Q. How is Calanthoside identified and characterized in plant sources?
Q. What experimental methods are used for the total synthesis of this compound?
The first total synthesis of this compound involves a one-pot S,O-glycoside formation reaction starting from Antaric acid, achieving a 44% overall yield. Critical steps include regioselective C-H acetylation and solvent-controlled glycosylation to preserve stereochemistry . Methodological rigor requires reproducibility checks using thin-layer chromatography (TLC) and nuclear Overhauser effect (NOE) spectroscopy to confirm intermediate structures.
Q. What in vitro models are validated for assessing this compound’s hair follicle proliferation activity?
Human follicular dermal papilla (HFDP) cells are the gold standard for evaluating proliferation effects. Experimental design should include dose-response curves (e.g., 0.1–100 µM) and positive controls like Minoxidil. Data normalization via MTT assays and statistical analysis (ANOVA with post-hoc tests) ensures robustness .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioactivity?
SAR studies focus on modifying the indole core and glycosidic linkages. For example, substituting the 5-position with chlorine (as in derivative 7c) increases HFDP proliferation by 30% compared to natural this compound . Researchers should employ combinatorial chemistry and molecular docking to predict binding affinities with targets like Wnt/β-catenin signaling proteins.
Q. What methodological strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound?
Discrepancies may arise from poor bioavailability or metabolic instability. Solutions include:
Q. How do epigenetic modifications influence this compound’s mechanism of action in hair regeneration?
this compound may modulate DNA methylation or histone acetylation in HFDP cells. Experimental approaches include:
- Chromatin immunoprecipitation (ChIP-seq) to identify target genes.
- Knockdown/overexpression of epigenetic regulators (e.g., HDACs) to validate functional pathways.
- Cross-referencing with transcriptomic datasets (RNA-seq) to map downstream effects .
Methodological and Analytical Questions
Q. What criteria ensure reproducibility in this compound synthesis protocols?
Reproducibility requires:
Q. How should researchers design dose-escalation studies for this compound derivatives to minimize toxicity?
Use a phased approach:
- Phase 1: Cytotoxicity screening in primary keratinocytes (LD50 determination via flow cytometry).
- Phase 2: Subchronic toxicity testing in rodents (28-day exposure with hematological and histopathological endpoints).
- Phase 3: Mechanistic toxicology (e.g., mitochondrial membrane potential assays) to identify off-target effects .
Q. What statistical methods are appropriate for analyzing conflicting data on this compound’s efficacy across studies?
Apply meta-analysis techniques:
- Fixed- or random-effects models to aggregate data from heterogeneous studies.
- Sensitivity analysis to exclude outliers.
- Funnel plots to assess publication bias. Transparent reporting via PRISMA guidelines is critical .
Data Validation and Reporting
Q. How can researchers validate the purity of synthesized this compound derivatives?
Purity is confirmed through:
Q. What guidelines should be followed when reporting this compound’s bioactivity data?
Adhere to the ARRIVE 2.0 guidelines for preclinical studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
